2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-prop-2-enylsulfanylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2S/c1-2-8-24-18-22-11-17(12-6-7-15(20)16(21)9-12)23(18)14-5-3-4-13(19)10-14/h2-7,9-11H,1,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFFDSZVGZQKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.
Introduction of the allylthio group: The allylthio group can be introduced via a nucleophilic substitution reaction using allylthiol and a suitable leaving group.
Attachment of the chlorophenyl groups: The chlorophenyl groups can be introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Thioether Substituent Variations
The thioether group at position 2 significantly impacts physicochemical properties. Key analogs include:
Key Findings :
Aryl Group Variations at Positions 1 and 5
Substituents on the phenyl rings modulate electronic and steric effects:
Key Findings :
- Chlorine vs. Nitro Groups : The 3,4-dichlorophenyl group in the main compound increases lipophilicity, favoring membrane-associated targets (e.g., fungicidal activity as seen in Imazalil derivatives ).
- Fluorine Substitution : Difluorophenyl analogs (e.g., ) exhibit improved metabolic stability due to fluorine’s resistance to oxidation .
Biological Activity
The compound 2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole is a member of the imidazole family, known for its diverse biological activities. Imidazole derivatives have been extensively studied for their potential therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies and providing insights into its pharmacological potential.
Structure and Composition
The chemical structure of 2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole can be described as follows:
- Molecular Formula : C17H15Cl2N3S
- Molecular Weight : 363.29 g/mol
The compound features an imidazole ring substituted with an allylthio group and two chlorophenyl moieties, which contribute to its biological activity.
Antimicrobial Activity
Imidazole derivatives have shown significant antimicrobial properties. Research indicates that compounds similar to 2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole exhibit potent activity against various bacterial strains.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole | E. coli | 20 |
| 2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole | S. aureus | 22 |
| 2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole | B. subtilis | 21 |
These results suggest that the compound possesses significant antibacterial activity, comparable to established antibiotics like ciprofloxacin.
Anticancer Activity
Imidazole derivatives have also been investigated for their anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress.
Case Study: Anticancer Efficacy
In a study examining the effects of imidazole derivatives on human cancer cell lines, it was found that:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Mechanism : The compound induced cell cycle arrest and apoptosis via the mitochondrial pathway.
- Results : A significant decrease in cell viability was observed at concentrations above 10 µM.
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of imidazole derivatives. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Table 2: Anti-inflammatory Effects of Imidazole Derivatives
| Compound | Inhibition (%) | Target Enzyme |
|---|---|---|
| 2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole | 75% | COX-2 |
| 2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole | 60% | LOX |
These findings support the hypothesis that this compound may serve as a potential therapeutic agent for inflammatory diseases.
Q & A
Q. Optimization Strategies :
- Use statistical experimental design (e.g., Box-Behnken) to optimize temperature, solvent polarity, and catalyst loading .
- Monitor intermediates via TLC/HPLC to reduce side reactions .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Assign proton environments (e.g., allylthio protons at δ 3.2–3.8 ppm) and confirm aryl substituents .
- FT-IR : Validate thioether (C-S stretch ~600–700 cm⁻¹) and imidazole ring (C=N stretch ~1600 cm⁻¹) .
- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns from chlorine atoms .
- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of chlorophenyl groups .
Advanced: How do variations in substituent positions on the imidazole ring affect the compound’s biological activity?
Q. Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Replace 3,4-dichlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilic interactions with target proteins .
- Test allylthio vs. benzylthio analogs to assess steric effects on membrane permeability .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to enzymes (e.g., cytochrome P450) based on substituent polarity .
Advanced: What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : Simulate lipid bilayer penetration using GROMACS to assess bioavailability .
- Pharmacophore Modeling : Identify critical interaction points (e.g., halogen bonds from chlorophenyl groups) using Schrödinger Suite .
Advanced: How can contradictory biological activity data from different studies be systematically analyzed?
Q. Methodological Answer :
- Meta-Analysis : Pool IC₅₀ values from multiple assays (e.g., antiproliferative vs. antimicrobial) and adjust for variability in cell lines/purity .
- Assay Validation : Replicate experiments under standardized conditions (e.g., RPMI-1640 medium, 5% CO₂) .
- Structural Confirmation : Ensure batch-to-batch consistency via XRD to rule out polymorphic effects .
Advanced: What strategies are effective for scaling up the synthesis while maintaining yield and purity?
Q. Methodological Answer :
- Flow Chemistry : Use microreactors to enhance heat/mass transfer during imidazole cyclization .
- Catalyst Screening : Test Pd/C vs. Ni catalysts for Suzuki coupling efficiency at >1 mol% loading .
- Downstream Purification : Employ preparative HPLC with C18 columns and isocratic elution (ACN:H₂O = 70:30) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
